molecular formula C8H7NO3 B162074 Methyl 6-formylnicotinate CAS No. 10165-86-3

Methyl 6-formylnicotinate

Cat. No.: B162074
CAS No.: 10165-86-3
M. Wt: 165.15 g/mol
InChI Key: BZOWIADSJYMJJJ-UHFFFAOYSA-N
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Description

Methyl 6-formylnicotinate is an organic compound with the molecular formula C8H7NO3. It is a derivative of nicotinic acid, specifically a methyl ester of 6-formylnicotinic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for Methyl 6-formylnicotinate involves the oxidation of Methyl 6-(hydroxymethyl)nicotinate. This reaction is typically carried out using manganese(IV) oxide in dichloromethane at room temperature (20°C) for about 4 hours. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by taking 6-methyl nicotinate as a raw material. The process involves using glacial acetic acid as a solvent and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate. This intermediate is then further processed to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: This compound can be reduced to its corresponding alcohol, Methyl 6-(hydroxymethyl)nicotinate, using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Manganese(IV) oxide in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: this compound itself is often the product of oxidation of Methyl 6-(hydroxymethyl)nicotinate.

    Reduction: Methyl 6-(hydroxymethyl)nicotinate.

    Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.

Scientific Research Applications

Methyl 6-formylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-formylnicotinate involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can act as a precursor to other biologically active molecules. The formyl group in its structure allows it to participate in various biochemical pathways, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

  • Methyl nicotinate
  • Methyl 6-bromonicotinate
  • Methyl 6-chloronicotinate
  • Methyl 6-methoxynicotinate

Comparison: Methyl 6-formylnicotinate is unique due to the presence of the formyl group at the 6-position of the nicotinate ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For instance, Methyl nicotinate lacks the formyl group and thus has different reactivity and applications .

Properties

IUPAC Name

methyl 6-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOWIADSJYMJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342968
Record name Methyl 6-formylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10165-86-3
Record name Methyl 6-formylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-formylpyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-methyl nicotinic acid methyl ester (1.00 g, 6.62 mmol), iodine (1.68 g, 6.62 mmol), 2-iodo-2-methylpropane (0.478.g, 2.60 mmol) and trifluoroacetic acid (2.26 g, 19.8 mmol) in anhydrous DMSO was heated for 3 h at 160° C. The reaction mixture was cooled to room temperature (rt) and treated with 1 N aq. Na2S2O3 (50 mL). The reaction mixture was adjusted to pH 10 with 1 N aq. NaHCO3. The reaction mixture was extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over anhydrous Na2SO4, filtered, and concentrated. Chromatography of the residue (SiO2; 0-3% EtOH:DCM) gave the title compound as a solid (0.506 g, 46%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.6 mmol
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (2.54 g, 5.98 mmol) was added to a solution of methyl 6-(hydroxymethyl)pyridine-3-carboxylate (Intermediate 190, 1.00 g, 5.98 mmol) in DCM (75 mL) at room temperature. The reaction mixture was stirred at room temperature for 24 hrs before being diluted with DCM (50 mL), washed with a 1:1 mixture of saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (3×75 mL). The organic phase was dried over sodium sulfate, filtered and evaporated under vacuum to provide the title compound (1.02 g, 105%). Method B HPLC-MS: MH+ requires m/z=166 Found: m/z=166, Rt=1.44 min (62%).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
105%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-formylnicotinate
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Methyl 6-formylnicotinate
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Methyl 6-formylnicotinate

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